s4Thy-Ribf2Me
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Overview
Description
2’-O-Methyl-5-methyl-4-thiouridine: is a purine nucleoside analogue with a molecular formula of C11H16N2O5S and a molecular weight of 288.32 g/mol . This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies . It is primarily used in scientific research due to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-5-methyl-4-thiouridine involves the coupling of the bis-silyl derivative of 2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . The hydroxyl protecting groups are subsequently removed with 2 M NH3 in MeOH . This method ensures high yields and purity of the final product.
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl-5-methyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for scalability, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl-5-methyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, under controlled conditions.
Substitution: Nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2’-O-Methyl-5-methyl-4-thiouridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA stability and function.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-O-Methyl-5-methyl-4-thiouridine involves its incorporation into nucleic acids, where it interferes with DNA synthesis and induces apoptosis . This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.
Comparison with Similar Compounds
2-Thiouridine: Known for its role in RNA stability and function.
4-Thiouridine: Used in metabolic labeling and RNA sequencing approaches.
2’-O-Methyluridine: Studied for its potential therapeutic applications.
Uniqueness: 2’-O-Methyl-5-methyl-4-thiouridine is unique due to its dual modifications at the 2’-O and 4-thio positions, which enhance its stability and antitumor activity compared to other similar compounds .
Properties
Molecular Formula |
C11H16N2O5S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5S/c1-5-3-13(11(16)12-9(5)19)10-8(17-2)7(15)6(4-14)18-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,19)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
UIBLINQYGJCXTO-FDDDBJFASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)OC |
Origin of Product |
United States |
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